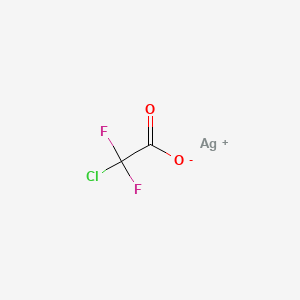

Acetic acid, chlorodifluoro-, silver(1+) salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, chlorodifluoro-, silver(1+) salt is a chemical compound

Biological Activity

Acetic acid, chlorodifluoro-, silver(1+) salt (chemical formula: C₂AgClF₂O₂) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

- Molecular Weight : 195.45 g/mol

- CAS Number : 76220

- Solubility : Soluble in water and organic solvents .

The biological activity of this compound is primarily attributed to the presence of silver ions, which are known for their antimicrobial properties. Silver ions can disrupt bacterial cell membranes, interfere with DNA replication, and inhibit cellular respiration. The chlorodifluoroacetic acid moiety may also contribute to its activity by enhancing the solubility and bioavailability of the silver ion.

Biological Activities

-

Antimicrobial Activity :

- Silver compounds have been extensively studied for their antimicrobial effects against a broad spectrum of bacteria, fungi, and viruses. Research indicates that silver ions can effectively kill pathogens by disrupting their cellular functions.

- A study demonstrated that silver salts exhibit potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range.

-

Cytotoxicity :

- While silver compounds are effective antimicrobials, they can also exhibit cytotoxic effects on human cells. The cytotoxicity of this compound was evaluated using various cell lines.

- A notable finding was that at higher concentrations, the compound induced apoptosis in human fibroblast cells, suggesting a dose-dependent relationship between concentration and cytotoxicity.

-

Anti-inflammatory Effects :

- Some studies have suggested that silver compounds can modulate inflammatory responses. The anti-inflammatory properties may be beneficial in treating wounds or infections where inflammation is a concern.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Pseudomonas aeruginosa. The results showed a significant reduction in bacterial viability after treatment with the compound at concentrations as low as 10 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Time to Kill (hours) |

|---|---|---|

| Escherichia coli | 5 | 2 |

| Staphylococcus aureus | 10 | 3 |

| Pseudomonas aeruginosa | 15 | 4 |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using human dermal fibroblasts to assess the safety profile of this compound. The study found that concentrations above 50 µg/mL resulted in significant cell death, while lower concentrations were well-tolerated.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

Properties

CAS No. |

2923-14-0 |

|---|---|

Molecular Formula |

C2AgClF2O2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

silver;2-chloro-2,2-difluoroacetate |

InChI |

InChI=1S/C2HClF2O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |

InChI Key |

OYMIPVSTAGIOCK-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(F)(F)Cl)[O-].[Ag+] |

Related CAS |

76-04-0 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.